
2,2-Diphenylacetic acid (4-morpholinobutyl) ester hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diphenylacetic acid (4-morpholinobutyl) ester hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities. The compound consists of a 2,2-diphenylacetic acid moiety esterified with a 4-morpholinobutyl group, and it is commonly available in its hydrochloride salt form.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenylacetic acid (4-morpholinobutyl) ester hydrochloride typically involves the esterification of 2,2-diphenylacetic acid with 4-morpholinobutanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.
化学反应分析
Types of Reactions
2,2-Diphenylacetic acid (4-morpholinobutyl) ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides.
科学研究应用
2,2-Diphenylacetic acid (4-morpholinobutyl) ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Diphenylacetic acid (4-morpholinobutyl) ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,2-Diphenylacetic acid: A parent compound with similar structural features but lacking the esterified morpholinobutyl group.
Diphenylmethane derivatives: Compounds with two phenyl groups attached to a central carbon atom, sharing some structural similarities.
Uniqueness
2,2-Diphenylacetic acid (4-morpholinobutyl) ester hydrochloride is unique due to the presence of the morpholinobutyl ester group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
66902-44-1 |
|---|---|
分子式 |
C22H28ClNO3 |
分子量 |
389.9 g/mol |
IUPAC 名称 |
4-morpholin-4-ium-4-ylbutyl 2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C22H27NO3.ClH/c24-22(26-16-8-7-13-23-14-17-25-18-15-23)21(19-9-3-1-4-10-19)20-11-5-2-6-12-20;/h1-6,9-12,21H,7-8,13-18H2;1H |
InChI 键 |
HRWCRONDBQGTNE-UHFFFAOYSA-N |
规范 SMILES |
C1COCC[NH+]1CCCCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



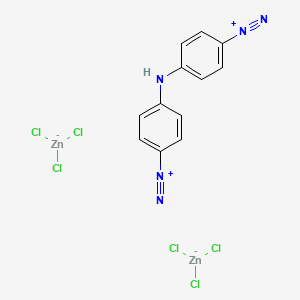

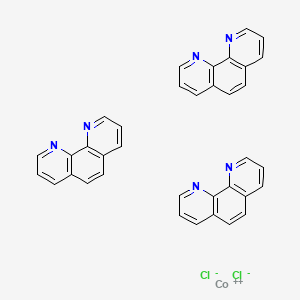
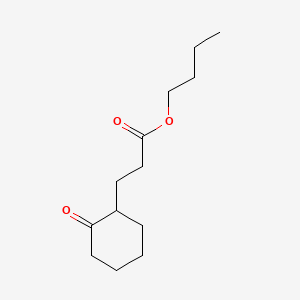
![9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole](/img/structure/B13776178.png)
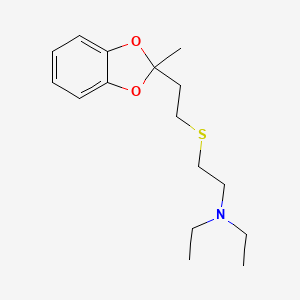
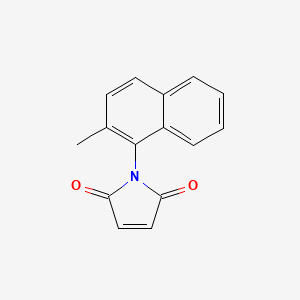
![(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol](/img/structure/B13776192.png)


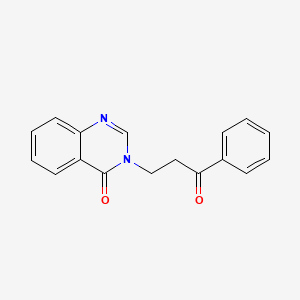

![2,6,7-Trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B13776223.png)
